Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is an organic compound characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The hydroxy and ester groups contribute to its reactivity and metabolic stability.
Comparison with Similar Compounds
- Ethyl 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,4-difluorophenyl)propanoate
Uniqueness: Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4,10,15H,2,5H2,1H3 |
InChI Key |
PTJULQBREFIENK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1F)F)F)O |
Origin of Product |
United States |
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